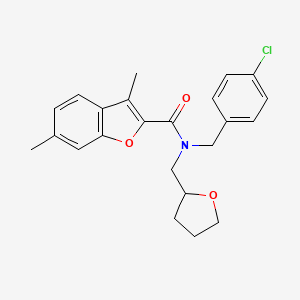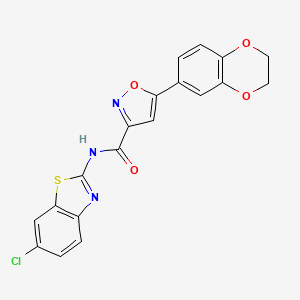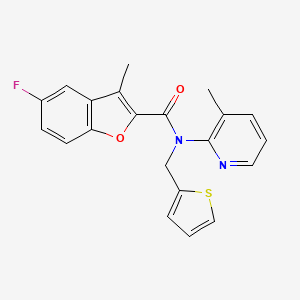
N-(4-chlorobenzyl)-3,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-3,6-diméthyl-N-(tétrahydrofuran-2-ylméthyl)-1-benzofuran-2-carboxamide est un composé organique complexe appartenant à la classe des dérivés du benzofurane. Ce composé est caractérisé par la présence d'un noyau de benzofurane, substitué par un groupe 4-chlorobenzyl, un groupe tétrahydrofuran-2-ylméthyl et deux groupes méthyle. La structure unique de ce composé en fait un sujet intéressant pour diverses études scientifiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(4-chlorobenzyl)-3,6-diméthyl-N-(tétrahydrofuran-2-ylméthyl)-1-benzofuran-2-carboxamide implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante implique les étapes suivantes :
Formation du noyau de benzofurane : Le noyau de benzofurane peut être synthétisé par une réaction de cyclisation d'un précurseur approprié, tel que la 2-hydroxybenzaldéhyde, avec un réactif approprié.
Introduction du groupe 4-chlorobenzyl : Le groupe 4-chlorobenzyl peut être introduit par une réaction de substitution nucléophile utilisant du chlorure de 4-chlorobenzyl et une base appropriée.
Attachement du groupe tétrahydrofuran-2-ylméthyl : Le groupe tétrahydrofuran-2-ylméthyl peut être attaché par une réaction de substitution nucléophile utilisant du chlorure de tétrahydrofuran-2-ylméthyl et une base appropriée.
Introduction des groupes méthyle : Les groupes méthyle peuvent être introduits par des réactions d'alkylation utilisant de l'iodure de méthyle et une base appropriée.
Méthodes de production industrielle
La production industrielle du N-(4-chlorobenzyl)-3,6-diméthyl-N-(tétrahydrofuran-2-ylméthyl)-1-benzofuran-2-carboxamide peut impliquer l'optimisation de la voie de synthèse ci-dessus pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de catalyseurs avancés, de conditions réactionnelles optimisées et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-chlorobenzyl)-3,6-diméthyl-N-(tétrahydrofuran-2-ylméthyl)-1-benzofuran-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour former des produits réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier en position benzylique, en utilisant des réactifs tels que l'hydroxyde de sodium ou le tert-butylate de potassium.
Hydrolyse : Les réactions d'hydrolyse peuvent être effectuées en milieu acide ou basique pour décomposer le composé en ses parties constitutives.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium, conditions anhydres.
Substitution : Hydroxyde de sodium, tert-butylate de potassium, solvants aprotiques polaires.
Hydrolyse : Acide chlorhydrique, hydroxyde de sodium, conditions aqueuses.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
N-(4-chlorobenzyl)-3,6-diméthyl-N-(tétrahydrofuran-2-ylméthyl)-1-benzofuran-2-carboxamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de divers produits chimiques.
Mécanisme d'action
Le mécanisme d'action du N-(4-chlorobenzyl)-3,6-diméthyl-N-(tétrahydrofuran-2-ylméthyl)-1-benzofuran-2-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par :
Liaison aux enzymes : Inhibition ou activation d'enzymes spécifiques impliquées dans les voies métaboliques.
Interaction avec les récepteurs : Modulation de l'activité des récepteurs à la surface cellulaire ou à l'intérieur de la cellule.
Modification de l'expression génique : Influence sur l'expression des gènes impliqués dans divers processus biologiques.
Applications De Recherche Scientifique
N-[(4-CHLOROPHENYL)METHYL]-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-(4-chlorobenzyl)-3,6-diméthyl-N-(tétrahydrofuran-2-ylméthyl)-1-benzofuran-2-carboxamide peut être comparé à d'autres composés similaires, tels que :
N-(4-chlorobenzyl)-3,4,5-triméthoxy-N-(tétrahydrofuran-2-ylméthyl)benzamide : Ce composé a une structure similaire mais avec des substituants différents, ce qui conduit à des variations dans ses propriétés chimiques et biologiques.
4-tert-butyl-N-(4-chlorobenzyl)-N-(tétrahydrofuran-2-ylméthyl)benzamide : Ce composé partage également des similitudes structurelles mais diffère par la présence d'un groupe tert-butyle, ce qui peut affecter sa réactivité et ses applications.
Le caractère unique du N-(4-chlorobenzyl)-3,6-diméthyl-N-(tétrahydrofuran-2-ylméthyl)-1-benzofuran-2-carboxamide réside dans sa combinaison spécifique de substituants, qui confèrent des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses recherches scientifiques et applications industrielles.
Propriétés
Formule moléculaire |
C23H24ClNO3 |
|---|---|
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-3,6-dimethyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H24ClNO3/c1-15-5-10-20-16(2)22(28-21(20)12-15)23(26)25(14-19-4-3-11-27-19)13-17-6-8-18(24)9-7-17/h5-10,12,19H,3-4,11,13-14H2,1-2H3 |
Clé InChI |
TUNIOBJRNKEBCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3CCCO3)CC4=CC=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-butyl-4-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11352318.png)
![4-methyl-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B11352333.png)
![3-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11352346.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352349.png)
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11352355.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11352356.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-phenylacetamide](/img/structure/B11352364.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide](/img/structure/B11352370.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide](/img/structure/B11352378.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11352379.png)


